molecular formula C13H10ClFOS B14647363 Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- CAS No. 54435-22-2

Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-

Cat. No.: B14647363
CAS No.: 54435-22-2
M. Wt: 268.73 g/mol
InChI Key: IYUFATSRJOFNTA-UHFFFAOYSA-N
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Description

Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methanol group, a chlorine atom, and a fluorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid, while reduction could lead to the removal of halogen substituents, resulting in a simpler aromatic compound.

Scientific Research Applications

Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: Lacks the chlorine and fluorophenylthio substituents, making it less complex.

    5-Chlorobenzenemethanol: Contains a chlorine atom but lacks the fluorophenylthio group.

    2-[(4-Fluorophenyl)thio]benzenemethanol: Contains the fluorophenylthio group but lacks the chlorine atom.

Uniqueness

Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorophenylthio substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

54435-22-2

Molecular Formula

C13H10ClFOS

Molecular Weight

268.73 g/mol

IUPAC Name

[5-chloro-2-(4-fluorophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H10ClFOS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7,16H,8H2

InChI Key

IYUFATSRJOFNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)CO

Origin of Product

United States

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